molecular formula C15H14ClFN2O2 B1446314 ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate CAS No. 1909309-82-5

ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate

Cat. No. B1446314
M. Wt: 308.73 g/mol
InChI Key: YUJHBBCTWIVGDG-UHFFFAOYSA-N
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Description

Ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C15H14ClFN2O2 and its molecular weight is 308.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

Research has delved into the crystal structures of compounds closely related to ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate, illuminating their molecular configurations and interactions. For instance, Kumar et al. (2018) elucidated the crystal structure of a similar compound, showcasing the spatial arrangement and the significance of hydrogen interactions in stabilizing the structure Kumar, B., Banerjee, B., Brahmachari, G., & Gupta, V. (2018). Such studies are crucial for understanding the physicochemical properties that could influence the compound's reactivity and potential applications in materials science.

Synthesis and Reactivity

A cornerstone of research in this area focuses on novel synthesis methods and the reactivity of similar compounds. Investigations have explored various synthetic routes, offering insights into the efficiency and regioselectivity of these processes. For example, Arbačiauskienė et al. (2011) utilized ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in the synthesis of condensed pyrazoles, demonstrating the compounds' utility as precursors in cross-coupling reactions Arbačiauskienė, E., Vilkauskaitė, G., Šačkus, A., & Holzer, W. (2011). Such methodologies highlight the potential for creating structurally complex and functionally diverse molecules, underscoring the importance of these compounds in organic synthesis and drug discovery.

Potential Pharmacological Applications

While direct pharmacological applications of ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate were not found, the synthesis and biological evaluation of structurally related pyrazole derivatives offer a glimpse into potential medicinal chemistry applications. The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their evaluation against lung cancer cells indicate the relevance of similar compounds in developing new therapeutic agents Zheng, L.-W., Shao, J.-H., Zhao, B.-X., & Miao, J.-Y. (2011). This underscores the potential of ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate and similar compounds in drug design and development, warranting further exploration in pharmacological contexts.

properties

IUPAC Name

ethyl 1-(5-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-8-9(16)6-7-11(13)17/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJHBBCTWIVGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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